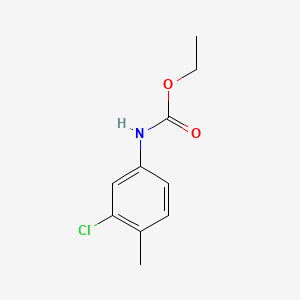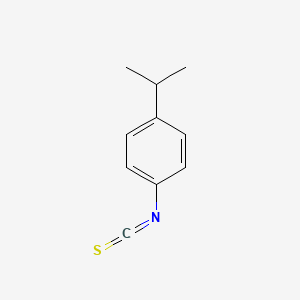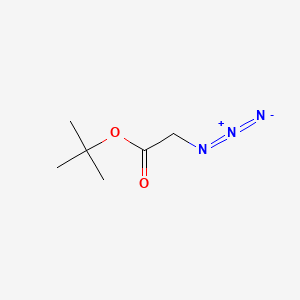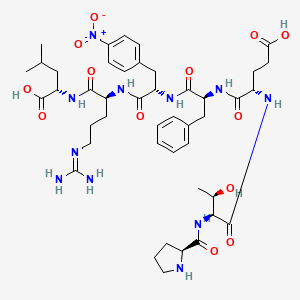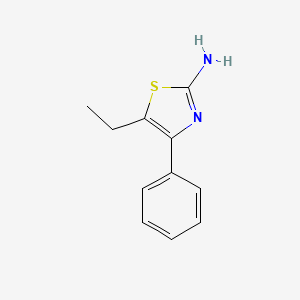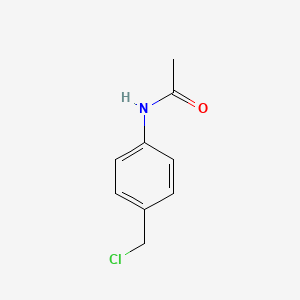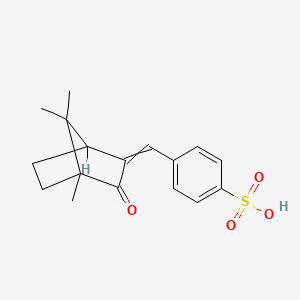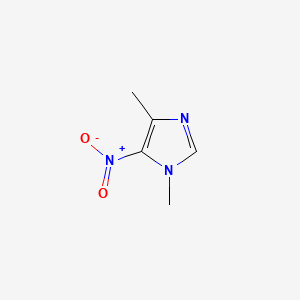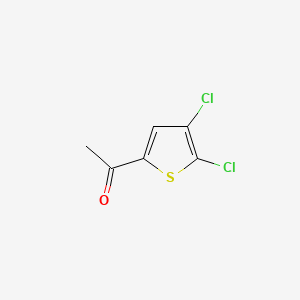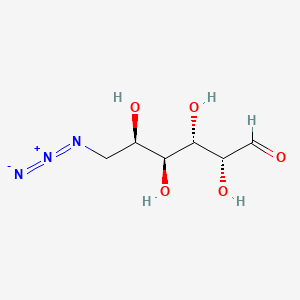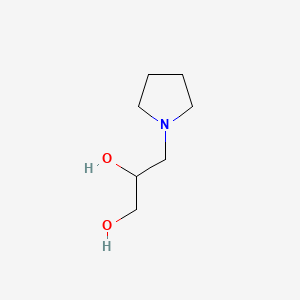
3-吡咯烷基-1,2-丙二醇
描述
3-Pyrrolidino-1,2-propanediol is a compound that can be related to various chemical structures and reactions. While the specific compound is not directly mentioned in the provided papers, we can infer its relevance and potential applications from the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as 1,4-dihydropyrrolo[3,2-b]pyrroles, has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Additionally, pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives have been synthesized via a three-component reaction under catalyst-free conditions . These methods highlight the potential for synthesizing 3-Pyrrolidino-1,2-propanediol through similar multi-component reactions, possibly involving pyrrolidine and a suitable dicarbonyl compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Pyrrolidino-1,2-propanediol often features a pyrrolidine ring, which is a five-membered heterocycle containing nitrogen. The presence of this ring can influence the chemical behavior and properties of the molecule. For instance, the pyrrolidine ring is a key structural feature in the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a fluoroquinolone antibiotic intermediate .
Chemical Reactions Analysis
The reactivity of the pyrrolidine ring in 3-Pyrrolidino-1,2-propanediol can be inferred from reactions involving similar structures. For example, diorganotin(IV) derivatives of 3-(N-pyrrolidino)-1,2-propanediol have been synthesized and characterized, indicating the potential for forming organometallic complexes . Additionally, the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, as seen in the crystal structures of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Pyrrolidino-1,2-propanediol can be deduced from the behavior of structurally related compounds. For instance, the electrochemical oxidation of 1,3-propanediol in alkaline media has been studied, showing that the 1,3-isomer oxidizes more efficiently than the 1,2-isomer . This suggests that the position of functional groups on the propanediol backbone can significantly affect its electrochemical properties. Furthermore, the microbial production of 1,3-propanediol from glycerol indicates that the compound can be biologically synthesized and may have applications in the production of biodegradable plastics .
科学研究应用
合成和表征
- 合成和抗肿瘤活性:已经合成、表征了 2, 6-二羟甲基吡啶和 3-(N-吡咯烷基)-1, 2-丙二醇的二有机锡(IV) 衍生物,并显示出对人类肿瘤细胞系的体外抗肿瘤活性 (Gielen 等人,1992)。
生化生产
- 1,3-丙二醇的生物合成:研究已经探索了通过转基因微生物生物合成 1,3-丙二醇,这是一种化妆品、食品、润滑剂和药品中的重要化学物质 (Yang 等人,2018)。
能源应用
- 直接液体燃料电池:一项研究比较了 1,2 和 1,3 丙二醇异构体在碱性介质中的电化学氧化,用于直接液体燃料电池 (Chino 等人,2020)。
工业生产
- 聚酯制造的微生物生产:1,3-丙二醇可以从甘油中微生物生产,用于聚酯、聚醚和聚氨酯,最近的研究集中在具有成本效益的生产方法上 (Biebl 等人,1999)。
催化氧化
- 1,2-丙二醇的催化氧化:已经对使用特定催化剂将 1,2-丙二醇选择性催化氧化为丙酮酸进行了研究 (Feng 等人,2019)。
氢解
- 甘油到 1,3-丙二醇的选择性氢解:各种研究工作都集中在使用不同催化剂将甘油选择性氢解为 1,3-丙二醇 (Priya 等人,2016)。
生物技术生产
- 生物技术生产的进展:1,3-丙二醇的生物技术生产涉及多种生物工艺培养技术,由天然和转基因微生物促进 (Kaur 等人,2012)。
属性
IUPAC Name |
3-pyrrolidin-1-ylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-6-7(10)5-8-3-1-2-4-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPZRSWYUKWRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601005855 | |
| Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Pyrrolidino-1,2-propanediol | |
CAS RN |
85391-19-1 | |
| Record name | 3-(1-Pyrrolidinyl)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Pyrrolidinyl)propane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyrrolidin-1-yl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601005855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-pyrrolidinyl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




